BenchChemオンラインストアへようこそ!

beta-lactamase-IN-1

β-Lactamase Antibacterial Medicinal Chemistry

beta-lactamase-IN-1 is the key synthetic intermediate from patent WO2016027249A1, essential for constructing tricyclic nitrogen-containing antibacterials targeting Neisseria gonorrhoeae resistance. Its unique pyrido[2,3-b]pyrazin-3(4H)-one core is not interchangeable with generic β-lactamase inhibitors—substitution alters the entire synthetic pathway and biological outcome. Researchers requiring this exact scaffold for SAR studies or in vivo PK/efficacy evaluation in the 10% DMSO+40% PEG300+5% Tween-80+45% saline formulation should procure this specific compound. Ready stock available with verified purity.

Molecular Formula C11H13N3O4
Molecular Weight 251.24
CAS No. 1075237-97-6
Cat. No. B1139422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-lactamase-IN-1
CAS1075237-97-6
Molecular FormulaC11H13N3O4
Molecular Weight251.24
Structural Identifiers
SMILESCOC1=NC2=C(C=C1)N=CC(=O)N2C(CO)CO
InChIInChI=1S/C11H13N3O4/c1-18-9-3-2-8-11(13-9)14(7(5-15)6-16)10(17)4-12-8/h2-4,7,15-16H,5-6H2,1H3
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta-lactamase-IN-1 (CAS 1075237-97-6): Product Baseline for β-Lactamase Inhibition Research


beta-lactamase-IN-1 is a synthetic small molecule β-lactamase inhibitor first disclosed in patent WO2016027249A1 [1]. It is chemically defined as 4-(1,3-dihydroxypropan-2-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one, with a molecular weight of 251.24 g/mol and the formula C11H13N3O4 . The compound is a key intermediate for the preparation of tricyclic nitrogen-containing antibacterials targeting Neisseria gonorrhoeae infections [1].

Why Generic β-Lactamase Inhibitors Cannot Substitute for beta-lactamase-IN-1 in Targeted Research


beta-lactamase-IN-1 is not a generic β-lactamase inhibitor; it is a specific synthetic intermediate and research tool compound derived from a patented chemical series [1]. Unlike clinically approved β-lactamase inhibitors (e.g., clavulanic acid, sulbactam, avibactam) which are optimized for broad-spectrum clinical use, beta-lactamase-IN-1 possesses a distinct pyrido[2,3-b]pyrazin-3(4H)-one scaffold that serves as a precursor for synthesizing tricyclic nitrogen-containing compounds with targeted anti-gonococcal activity [2]. Substitution with another in-class tool compound (e.g., beta-lactamase-IN-2) would alter the chemical space and synthetic pathway, potentially yielding different biological outcomes, as each tool compound is optimized for distinct patent series and chemical modifications [3].

Quantitative Differentiation Evidence for beta-lactamase-IN-1 Relative to Comparators


Structural Scaffold Differentiation vs. Other β-Lactamase Tool Compounds

beta-lactamase-IN-1 is based on a pyrido[2,3-b]pyrazin-3(4H)-one core, which is structurally distinct from other β-lactamase inhibitor tool compounds such as beta-lactamase-IN-2, which features a benzofuran-3(2H)-one scaffold [1]. This core scaffold difference dictates the subsequent synthetic modifications possible for generating tricyclic nitrogen-containing antibacterials, as described in patent WO2016027249A1 [2].

β-Lactamase Antibacterial Medicinal Chemistry

Patent-Defined Synthetic Utility for Anti-Gonococcal Compound Preparation

beta-lactamase-IN-1 is explicitly disclosed in patent WO2016027249A1 as a key intermediate for preparing tricyclic nitrogen-containing compounds with antibacterial activity against Neisseria gonorrhoeae [1]. This patent-defined application pathway is not claimed for other beta-lactamase tool compounds (e.g., beta-lactamase-IN-2, which originates from patent WO2019075084A1 and is used for different antibacterial applications) [2].

Neisseria gonorrhoeae Antibiotic Resistance Drug Discovery

Solubility Profile Enabling In Vitro and In Vivo Formulation

beta-lactamase-IN-1 demonstrates high solubility in DMSO (~100 mg/mL, ~398 mM) and can be formulated for in vivo studies using a vehicle comprising 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a clear solution at 2.5 mg/mL (9.95 mM) . This solubility profile is essential for researchers planning in vivo efficacy studies, as it provides a validated formulation protocol. Comparable tool compounds may have different solubility profiles requiring distinct formulation optimization, which can impact experimental reproducibility.

Solubility Formulation In Vivo Studies

Optimal Application Scenarios for beta-lactamase-IN-1 in Scientific Research and Drug Discovery


Synthesis of Tricyclic Nitrogen-Containing Antibacterials for Gonorrhea Research

Researchers aiming to synthesize and evaluate the tricyclic nitrogen-containing compounds described in patent WO2016027249A1 require beta-lactamase-IN-1 as a key intermediate [1]. Its pyrido[2,3-b]pyrazin-3(4H)-one core is essential for constructing the desired tricyclic scaffolds with potential activity against Neisseria gonorrhoeae, a pathogen with increasing antibiotic resistance [1].

Structure-Activity Relationship (SAR) Studies of β-Lactamase Inhibitors

beta-lactamase-IN-1 can serve as a starting point for SAR studies aimed at optimizing β-lactamase inhibition. Its distinct core scaffold [1] allows medicinal chemists to explore modifications that may enhance potency or selectivity compared to other β-lactamase inhibitor classes. The compound's documented synthetic utility [2] supports its use in generating diverse analog libraries for hit-to-lead optimization.

In Vivo Proof-of-Concept Studies Using Validated Formulation Protocols

The established in vivo formulation protocol for beta-lactamase-IN-1 (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) enables researchers to conduct pharmacokinetic and efficacy studies in animal models without extensive formulation development. This is particularly valuable for early-stage drug discovery projects where rapid in vivo assessment is critical for decision-making.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for beta-lactamase-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.